molecular formula C9H5FN2O3 B2613529 4-fluoro-7-nitro-2H-isoquinolin-1-one CAS No. 1036390-56-3

4-fluoro-7-nitro-2H-isoquinolin-1-one

Cat. No. B2613529
CAS RN: 1036390-56-3
M. Wt: 208.148
InChI Key: MYHQJKYNRMJVQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-7-nitro-2H-isoquinolin-1-one is a chemical compound with the molecular formula C9H5FN2O3 . It has a molecular weight of 208.148.


Molecular Structure Analysis

The InChI code for 4-fluoro-7-nitro-2H-isoquinolin-1-one is 1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13) . The Canonical Smiles representation is C1=CC2=C(C=C1N+[O-])C(=O)NC=C2F .

Scientific Research Applications

Synthesis and Antibacterial Properties

4-fluoro-7-nitro-2H-isoquinolin-1-one derivatives have been explored for their antibacterial properties. For instance, 8-nitrofluoroquinolone models have shown significant activity against both gram-positive and gram-negative bacterial strains, with certain derivatives displaying potent activity against S. aureus (Al-Hiari et al., 2007).

Mutagenic Spectrum Analysis

Compounds related to 4-nitroquinoline, such as 4-Nitroquinoline 1-oxide, have been utilized as mutagens in genetic studies, including investigations into DNA damage and repair mechanisms in various organisms like Aspergillus nidulans (Downes et al., 2014).

Fluoroquinolones: Mechanisms of Action and Spectra of Activity

The fluoroquinolones, including 6-fluoro-7-nitro-4-oxoquinoline derivatives, have been extensively studied for their broad-spectrum antibacterial activity, targeting DNA gyrase and topoisomerase IV in bacteria, offering insights into their mechanisms of action and resistance (Wolfson & Hooper, 1985).

Synthesis and Biological Evaluation as Anticancer Agents

Some 6-fluoro-7-nitroquinolone derivatives have been synthesized and evaluated for their potential as dual acting anticancer and antibacterial agents. This research underscores the versatility of fluoroquinolone compounds in targeting both microbial infections and cancer cells (Al-Trawneh et al., 2010).

Advanced Synthesis Techniques

Recent studies have developed efficient synthetic routes for creating isoquinolinone compounds, including those derived from 4-fluoro-7-nitro-2H-isoquinolin-1-one, highlighting advancements in chemical synthesis techniques that enable the production of complex organic molecules (Wang et al., 2017).

properties

IUPAC Name

4-fluoro-7-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-8-4-11-9(13)7-3-5(12(14)15)1-2-6(7)8/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHQJKYNRMJVQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-7-nitro-2H-isoquinolin-1-one

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